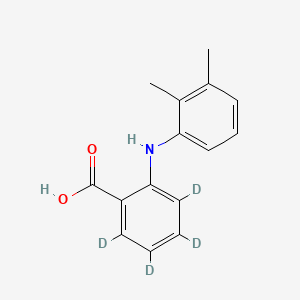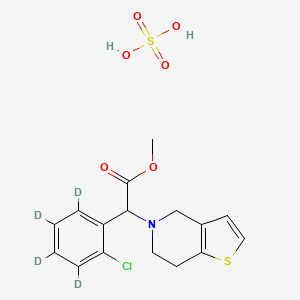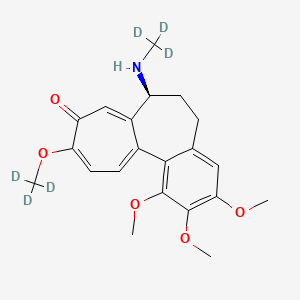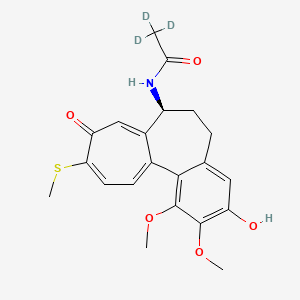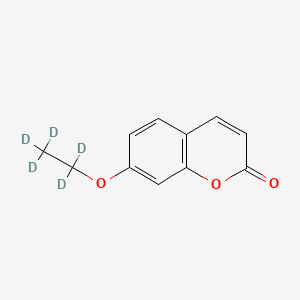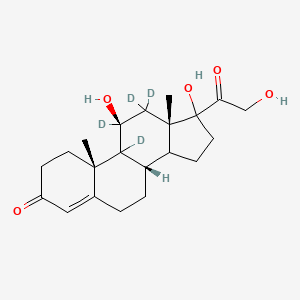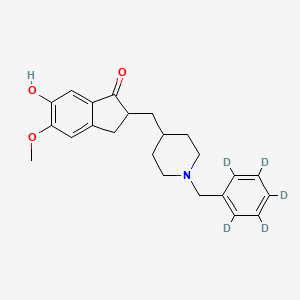
Nefopam-d3 N-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nefopam-d3 N-Oxide is a deuterium-labeled derivative of Nefopam N-Oxide. Nefopam itself is a centrally acting, non-opioid analgesic used primarily for the treatment of moderate to severe pain. The deuterium labeling in this compound is used to trace and study the pharmacokinetics and metabolism of the compound in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nefopam-d3 N-Oxide involves the incorporation of deuterium atoms into the Nefopam molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The exact synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound would follow similar principles as laboratory synthesis but on a larger scale. This would involve the use of industrial-grade deuterated reagents and solvents, as well as optimized reaction conditions to maximize yield and purity. The process would also include rigorous quality control measures to ensure the consistency and reliability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Nefopam-d3 N-Oxide can undergo various chemical reactions, including:
Oxidation: Conversion of Nefopam to its N-Oxide form.
Reduction: Potential reduction back to the parent Nefopam compound.
Substitution: Possible substitution reactions involving the deuterium atoms.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or peracids.
Reduction: May involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Deuterated reagents and solvents are used to ensure the incorporation of deuterium.
Major Products
The major products formed from these reactions include the parent Nefopam compound, its N-Oxide form, and various deuterated derivatives depending on the specific reactions and conditions used .
Wissenschaftliche Forschungsanwendungen
Nefopam-d3 N-Oxide is primarily used in scientific research to study the pharmacokinetics and metabolism of Nefopam. The deuterium labeling allows researchers to trace the compound in biological systems and understand its absorption, distribution, metabolism, and excretion. This information is crucial for developing effective and safe therapeutic applications of Nefopam .
In addition to pharmacokinetic studies, this compound can also be used in:
Chemistry: As a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: To investigate the biological effects and interactions of Nefopam at the molecular level.
Medicine: To develop and optimize dosing regimens for Nefopam in clinical settings.
Industry: For quality control and assurance in the production of Nefopam and its derivatives.
Wirkmechanismus
Nefopam-d3 N-Oxide exerts its effects through mechanisms similar to those of Nefopam. Nefopam acts in the brain and spinal cord to relieve pain via antinociceptive effects from triple monoamine reuptake inhibition and antihyperalgesic activity through modulation of glutamatergic transmission. The deuterium labeling does not alter the fundamental mechanism of action but allows for detailed study of these processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nefopam: The parent compound, used for pain relief.
Desmethylnefopam: A metabolite of Nefopam with similar analgesic properties.
Nefopam N-Oxide: The non-deuterated form of Nefopam-d3 N-Oxide.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for precise tracing and study in pharmacokinetic and metabolic research. This makes it a valuable tool for understanding the detailed behavior of Nefopam in biological systems and optimizing its therapeutic use .
Eigenschaften
CAS-Nummer |
1346603-50-6 |
|---|---|
Molekularformel |
C17H16NO2D3 |
Molekulargewicht |
272.36 |
Aussehen |
White to Off-White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
66091-32-5 (unlabelled) |
Synonyme |
3,4,5,6-Tetrahydro-5-methyl-1-phenyl-1H-2,5-benzoxazocine 5-Oxide- d3 |
Tag |
Nefopam Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


